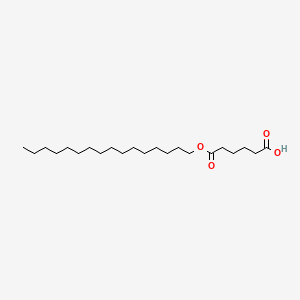

6-(Hexadecyloxy)-6-oxohexanoic acid

Description

6-(Hexadecyloxy)-6-oxohexanoic acid is a synthetic carboxylic acid derivative characterized by a hexadecyloxy (C₁₆H₃₃O-) group esterified to the 6-oxohexanoic acid backbone. The compound’s long alkyl chain confers amphiphilic properties, making it relevant in lipid-based drug delivery systems and polymer chemistry. Its synthesis typically involves esterification of 6-oxohexanoic acid with hexadecanol under acidic or coupling conditions .

Properties

CAS No. |

10108-00-6 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

6-hexadecoxy-6-oxohexanoic acid |

InChI |

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22(25)19-16-15-18-21(23)24/h2-20H2,1H3,(H,23,24) |

InChI Key |

BPOSRHRZGSYVSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexadecyloxy)-6-oxohexanoic acid typically involves the esterification of hexadecanol with hexanoic acid, followed by oxidation to introduce the keto group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification, and oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts and green chemistry principles is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Hexadecyloxy)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the keto group to a carboxylic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Oxidation: Hexadecanoic acid and hexanoic acid.

Reduction: 6-(Hexadecyloxy)-6-hydroxyhexanoic acid.

Hydrolysis: Hexadecanol and hexanoic acid.

Scientific Research Applications

6-(Hexadecyloxy)-6-oxohexanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of surfactants and polymers.

Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid oxidation.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of lubricants, plasticizers, and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of 6-(Hexadecyloxy)-6-oxohexanoic acid involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The keto group can participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Alkyl-Substituted 6-Oxohexanoic Acid Derivatives

6-[1-(2-Nitrophenyl)ethoxy]-6-oxohexanoic Acid (1a)

- Structure : Features a 2-nitrophenylethoxy group.

- Properties: Higher polarity due to the nitro group; used in stimuli-responsive lipid nanoparticles for nucleic acid delivery.

- Synthesis: Prepared via esterification of 6-oxohexanoic acid with 1-(2-nitrophenyl)ethanol .

- Applications : Charge-switchable lipids for controlled drug release .

6-((2-Ethylhexyl)oxy)-6-oxohexanoic Acid

- Structure : Branched alkyl chain (2-ethylhexyl).

- Properties : Lower melting point compared to linear chains; forms thermal-oxidation byproducts in lubricants.

- Thermal Stability : Degrades into acidic compounds, increasing Total Acid Number (TAN) from 0.046 to 3.089 mg KOH/g in oxidized oils .

- Applications : Found in degraded dioctyl adipate (DOA) base oils .

Table 1: Alkyl-Substituted Derivatives Comparison

Aryl-Substituted 6-Oxohexanoic Acid Derivatives

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

- Properties : Higher steric hindrance due to aryl substituents; purity 97% .

- Applications : Intermediate in organic synthesis .

Table 2: Aryl-Substituted Derivatives Comparison

6-[(6-Aminohexyl)amino]-6-oxohexanoic Acid

6-(2-Hydroxyethoxy)-6-oxohexanoic Acid

- Properties : Hydrophilic due to hydroxyethoxy group; predicted pKa 4.70 .

- Spectroscopy : Characterized by LC-MS/MS (m/z 190.1938) .

Table 3: Biomedical Derivatives Comparison

Key Findings and Trends

Substituent Impact :

- Alkyl Chains : Longer chains (e.g., hexadecyloxy) enhance lipid solubility and stability in hydrophobic environments.

- Aryl Groups : Introduce rigidity and steric hindrance, affecting reactivity in Friedel-Crafts syntheses .

Thermal Behavior : Branched alkyl derivatives (e.g., 2-ethylhexyl) degrade faster than linear chains, generating acidic byproducts .

Biomedical Utility: Amino- and hydroxy-substituted derivatives are critical in drug delivery and vitamin synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.